tert-Butyl [1-(isopropylsulfonyl)piperidin-4-yl]methylcarbamate
Overview
Description
“tert-Butyl [1-(isopropylsulfonyl)piperidin-4-yl]methylcarbamate” is a chemical compound with the molecular formula C14H28N2O4S . It is offered by several chemical suppliers.
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H28N2O4S . This code provides a unique representation of the compound’s molecular structure.Scientific Research Applications
Synthesis Techniques and Intermediates
- The compound has been used in the asymmetric synthesis of nociceptin antagonists, highlighting its utility as a useful intermediate in pharmaceutical synthesis (Jona et al., 2009).
- It is also involved in the synthesis of other tert-butyl piperidine-1-carboxylate derivatives, serving as a key intermediate for drugs like Vandetanib (Wang et al., 2015).
Chemical Transformations and Reactions
- Research shows that tert-butyl piperidine derivatives can undergo various chemical transformations, including reductions, isomerizations, and substitutions, demonstrating their versatility in organic synthesis (Chung et al., 2006).
- These compounds can be used to synthesize complex molecules with potential applications in treating conditions like rheumatoid arthritis and psoriasis.
Structural and Spectroscopic Studies
- X-ray studies and NMR spectroscopy have been employed to investigate the molecular structure and conformation of tert-butyl piperidine derivatives (Didierjean et al., 2004).
- These studies provide insights into the molecular interactions and stability of these compounds, which is crucial for their effective application in drug synthesis.
Application in Drug Development
- Tert-butyl piperidine derivatives have been used as intermediates in the development of various pharmaceutical compounds, such as inhibitors for p38 MAP kinase, which are relevant in the treatment of diseases like cancer and neurodegenerative disorders (Yamashita et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-[(1-propan-2-ylsulfonylpiperidin-4-yl)methyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O4S/c1-11(2)21(18,19)16-8-6-12(7-9-16)10-15-13(17)20-14(3,4)5/h11-12H,6-10H2,1-5H3,(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBOQXUEENKZQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)N1CCC(CC1)CNC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201118383 | |
Record name | Carbamic acid, N-[[1-[(1-methylethyl)sulfonyl]-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201118383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.45 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1286264-48-9 | |
Record name | Carbamic acid, N-[[1-[(1-methylethyl)sulfonyl]-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1286264-48-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[[1-[(1-methylethyl)sulfonyl]-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201118383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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